5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a phenylethyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with specific γ-aminobutyric acid type a receptor subtypes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to influence pathways related to oxidative stress .
Pharmacokinetics
Similar compounds have been found to have significant interactions with target proteins, which could impact their bioavailability .
Result of Action
Similar compounds have been found to have significant effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and aluminum chloride as a catalyst. The carboxylic acid group is usually introduced by hydrolysis of the corresponding ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form a phenylacetic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
- 1-phenylethyl-1H-pyrazole-3-carboxylic acid
- 5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
- 5-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the phenylethyl group and the carboxylic acid group on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8(9-5-3-2-4-6-9)10-7-11(12(15)16)14-13-10/h2-8H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQFUEWIACTWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906318-58-9 |
Source
|
Record name | 5-(1-phenylethyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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